molecular formula C23H26N2O3 B7752531 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B7752531
M. Wt: 378.5 g/mol
InChI Key: QKBWXSVQVOOCRC-UHFFFAOYSA-N
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Description

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the hydroxy, methyl, and piperidinyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran core .

Scientific Research Applications

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylbenzofuran-3-carboxylate: Similar structure with an ethyl ester group.

    4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a similar piperidinyl and benzofuran core

Uniqueness

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-10-12-25(13-11-15)14-18-19(26)8-9-20-22(18)21(16(2)28-20)23(27)24-17-6-4-3-5-7-17/h3-9,15,26H,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBWXSVQVOOCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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